molecular formula C9H11N3O2 B2746370 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2189434-21-5

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2746370
CAS No.: 2189434-21-5
M. Wt: 193.206
InChI Key: ZCRTWENKSYOKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound with a unique structure that includes an azetidine ring, a pyridazinone core, and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the pyridazinone core. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can be compared with other similar compounds, such as those containing azetidine or pyridazinone moieties. Some similar compounds include:

Properties

IUPAC Name

6-(azetidine-1-carbonyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-11-8(13)4-3-7(10-11)9(14)12-5-2-6-12/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRTWENKSYOKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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